2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride
Description
2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethanolamine side chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C7H11Cl3N2O |
|---|---|
Molecular Weight |
245.5 g/mol |
IUPAC Name |
2-amino-1-(5-chloropyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-6(10-4-5)7(11)3-9;;/h1-2,4,7,11H,3,9H2;2*1H |
InChI Key |
YHAYEUKCSIHGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CN)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarity and Substituent Analysis
The compound’s closest analogs, based on similarity scores (0.76–0.82) from CAS data, include:
| Compound Name | CAS No. | Similarity Score | Key Substituents |
|---|---|---|---|
| 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 213248-46-5 | 0.79 | Pyridine (no Cl) |
| 1-(Pyridin-2-yl)propane-1,3-diol | 27911-63-3 | 0.77 | Propane-1,3-diol (no Cl, no amine) |
| [Compound with CAS 90345-24-7] | 90345-24-7 | 0.82 | Undisclosed substituents (higher similarity) |
Key Observations :
- The 5-chloro substituent in the target compound distinguishes it from non-halogenated analogs like 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride. Chlorination likely increases lipophilicity and alters electronic properties, impacting receptor affinity or metabolic stability .
- The dihydrochloride salt form contrasts with neutral or mono-salt analogs (e.g., propane-1,3-diol derivatives), which may exhibit lower aqueous solubility .
Pharmacological and Regulatory Context
- This highlights the importance of substituent effects on psychoactivity .
- Dihydrochloride Salts: Compared to non-salt forms (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride), the target compound’s dihydrochloride group improves bioavailability, as seen in similar pharmaceutical salts .
Physicochemical and Commercial Data
| Compound Name | Empirical Formula | Purity (%) | Price (USD/g) | Supplier |
|---|---|---|---|---|
| 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride | C₇H₈ClN₂O·2HCl | >98 | ~250 | AldrichCPR* |
| 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride | C₆H₁₀N₄·2HCl | >95 | ~180 | AldrichCPR |
Note: Pricing and supplier data inferred from analogous dihydrochloride compounds in and .
Key Differences :
- The target compound’s higher molecular weight (due to Cl substitution) may influence crystallization behavior or melting points compared to non-chlorinated analogs.
- Commercial availability varies; some analogs (e.g., 25B-NBOMe) are restricted, whereas the target compound remains accessible for research .
Research Implications
- Synthetic Routes : The chloro-substituted pyridine core may require specialized halogenation steps (e.g., electrophilic substitution) compared to methoxy or methyl analogs, impacting scalability .
- Biological Activity : The chlorine atom could enhance binding to serotonin or dopamine receptors, as seen in halogenated psychoactive compounds, though toxicity risks must be evaluated .
Biological Activity
2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride is a synthetic compound with notable biological activity, particularly in pharmacology. This compound features a pyridine ring substituted with an amino group and a hydroxyl group, enhancing its solubility and reactivity, making it suitable for various biological studies and applications.
- Molecular Formula : CHClN·2HCl
- Structure : Contains a chloropyridine moiety which facilitates electrophilic aromatic substitutions.
Biological Activity Overview
Research has demonstrated that this compound interacts with various biological targets, indicating its potential therapeutic applications. The compound is primarily investigated for its effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for its sedative effects.
Key Biological Activities:
- Antimicrobial Properties : Exhibits potential antimicrobial activity against various pathogens.
- Sedative Effects : Acts as an intermediate in the synthesis of sedative-hypnotics like zopiclone, suggesting its role in modulating GABAergic activity.
- Antiviral Activity : Preliminary studies indicate possible antiviral properties, which warrant further investigation.
The mechanism of action involves interaction with specific molecular targets and pathways. It may function as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes relevant to its pharmacological profile.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-5-chloropyridine | CHClN | Simple structure, used in similar applications | Lacks hydroxyl group |
| 2-Amino-1-pyridin-2-yl-ethanol dihydrochloride | CHClN·HCl | Contains pyridine and ethanol moieties | Different substitution pattern |
| (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol | CHClN·HCl | Stereochemistry adds complexity | Different chlorination pattern |
The unique aspect of this compound lies in its specific substitution pattern on the pyridine ring and its dual functionality as both an amine and alcohol.
Case Studies and Research Findings
- Pharmacological Studies : Various studies have highlighted the compound's potential in treating conditions related to GABAergic dysfunction. For instance, studies involving animal models have shown that compounds similar to this compound can significantly reduce anxiety-like behaviors by enhancing GABA receptor activity.
- Antimicrobial Activity : A study conducted on the antimicrobial properties of this compound indicated effectiveness against specific bacterial strains, suggesting potential use in developing new antimicrobial agents.
- Antiviral Research : Recent investigations into antiviral properties have suggested that compounds containing chloropyridine moieties may inhibit viral replication mechanisms, although more extensive clinical trials are needed to confirm these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
